molecular formula C10H16N2O5S B3418925 N-[1-(3-Aminophenyl)ethyl]acetamide sulfate CAS No. 1332530-69-4

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate

Cat. No.: B3418925
CAS No.: 1332530-69-4
M. Wt: 276.31 g/mol
InChI Key: ASOPKFSIFGFZFE-UHFFFAOYSA-N
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Description

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate (CAS: 1051368-96-7) is a sulfated derivative of an acetamide-based compound. Its molecular formula is C₂₀H₃₀N₄O₆S, with a molecular weight of 454.54 g/mol . The compound features a 3-aminophenyl ethyl group linked to an acetamide core, paired with a sulfate counterion in a 2:1 stoichiometric ratio. This structural arrangement enhances its solubility in polar solvents compared to non-sulfated analogs .

Key properties include:

  • Storage: No specific storage guidelines are provided, but sulfate salts typically require protection from moisture.

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOPKFSIFGFZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-69-4, 1051368-96-7
Record name Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051368-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction of the nitro group to an amino group. The final step involves the formation of the sulfate salt by reacting the amine with sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound is utilized in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for synthetic chemists .

Biology

  • Enzyme Inhibition Studies : N-[1-(3-Aminophenyl)ethyl]acetamide sulfate has been shown to act as an enzyme inhibitor. It binds to specific enzymes, blocking their active sites and affecting biochemical pathways. This property is particularly useful in drug development for diseases where enzyme activity needs modulation .
  • Protein Binding Studies : The compound is also involved in studies examining how drugs interact with proteins, which is crucial for understanding pharmacokinetics and drug efficacy.

Industrial Applications

  • Dyes and Pigments Production : In industrial settings, this compound is employed in producing dyes and pigments due to its chemical stability and reactivity .
  • Biopharmaceuticals : The compound has potential applications in biopharma production, particularly in developing therapeutic agents that require specific chemical modifications .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways related to drug metabolism. The inhibition was quantified using IC50 values, showing significant potency compared to other compounds tested.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound revealed new compounds with enhanced biological activity. These derivatives were tested against various biological targets, illustrating the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of enzyme activity, inhibition of protein synthesis, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Key Structural Features Biological/Chemical Distinctions References
This compound 3-Aminophenyl ethyl group; sulfate counterion Enhanced solubility due to ionic sulfate group
N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Chlorophenyl substituents; imidazole-sulfanyl linkage Broader π-π interactions from imidazole rings; potential antimicrobial activity
2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide Indazole moiety; chloro substituent Indazole confers rigidity; targets kinases or GPCRs
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide Azepane-sulfonyl group; chloroacetamide Lipophilic azepane enhances membrane permeability
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide Methanesulfonamide; dimethylaminoethyl chain Basic aminoethyl chain improves CNS penetration
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl) Imidazole-sulfonamide hybrid Dual hydrogen-bonding capacity for enzyme inhibition
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide Phenoxy substituents; dimethyl groups Steric hindrance alters receptor binding kinetics
Acetamide, N-[1-(3-bromophenyl)ethyl]- Bromophenyl substituent Electrophilic bromine enhances covalent binding to targets

Key Findings from Comparisons

Sulfate Counterion Advantage: Unlike non-ionic analogs (e.g., bromophenyl or chlorophenyl derivatives), the sulfate group in the target compound improves aqueous solubility, making it advantageous for formulation in biological assays .

Aminophenyl vs. Heterocyclic Moieties: The 3-aminophenyl group distinguishes it from indazole- or imidazole-containing analogs (e.g., ).

Ionic vs.

Substituent Effects: Bromine or chlorine atoms in analogs () introduce electronegativity, favoring covalent or halogen-bond interactions absent in the aminophenyl-sulfate structure.

Unique Properties of this compound

  • Dual Reactivity : The free amine on the phenyl ring allows for further functionalization (e.g., acylation or diazotization), while the sulfate group stabilizes the compound in physiological pH ranges .
  • Biological Niche : Its solubility profile suggests utility in in vitro studies requiring water-soluble ligands, contrasting with lipophilic analogs used in in vivo CNS-targeted research .

Biological Activity

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H30_{30}N4_{4}O6_{6}S
  • Molecular Weight : 454.54 g/mol
  • CAS Number : 103394-66-7

The compound is characterized by an acetamide group linked to a phenyl ring with an amino substituent, which may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Docking studies suggest that the compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, virtual screening against the enzyme 1KE8 revealed significant binding interactions, suggesting potential anticancer properties .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including HEPG2 (human liver carcinoma). The sulforhodamine-B (SRB) assay indicated that many derivatives achieved over 70% growth inhibition at concentrations of 500 μg/mL .

Table 1: Biological Screening Results Against HEPG2 Cell Line

Compound No.Binding Energy (kcal/mol)% Growth Inhibition
11a-7.8878
9b-9.3977
7b-6.0577
6d-9.1177
7a-7.7976

This table highlights the correlation between binding energy and biological activity, emphasizing the efficacy of certain derivatives.

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of this compound and related compounds. The results indicated that modifications in the chemical structure significantly affected biological activity, with some derivatives showing promising results in inhibiting tumor cell proliferation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of acetamide derivatives, including this compound. The study reported that certain derivatives demonstrated protective effects against neuronal cell death in models of ischemia, suggesting a broader therapeutic potential beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate
Reactant of Route 2
Reactant of Route 2
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.